molecular formula C18H20N2O4S B11234493 N,7-dimethyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N,7-dimethyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11234493
M. Wt: 360.4 g/mol
InChI Key: KUPLNBVVBQEXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzoxazine ring: This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.

    Carboxamide formation: The carboxamide group can be formed by reacting an amine with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or sulfides.

Scientific Research Applications

Chemistry

In chemistry, “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, benzoxazine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, benzoxazines are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” would depend on its specific application. For instance, if it has biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different core structures.

    Carboxamide-containing compounds: Compounds with carboxamide groups attached to various aromatic or heterocyclic rings.

Uniqueness

The uniqueness of “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N,7-dimethyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25(22,23)20-11-17(18(21)19-3)24-16-10-13(2)6-9-15(16)20/h4-10,17H,11H2,1-3H3,(H,19,21)

InChI Key

KUPLNBVVBQEXIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.